![molecular formula C9H7ClN2 B1354708 7-Chloroquinolin-2-amine CAS No. 43200-95-9](/img/structure/B1354708.png)
7-Chloroquinolin-2-amine
Overview
Description
7-Chloroquinolin-2-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is used in the manufacture of chemical compounds and is typically handled in a laboratory setting .
Synthesis Analysis
The synthesis of this compound derivatives has been described in several studies . One method involves the use of ultrasound irradiation in a process known as click chemistry . The structures of these new compounds were confirmed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various techniques such as FTIR, Proton NMR, Carbon NMR, and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of synthesizing new derivatives . These reactions often involve the use of ultrasound irradiation and click chemistry .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 178.62 g/mol . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Anti-Plasmodial Activity
7-Chloroquinolin-2-amine has been a key component in the synthesis of new compounds with potential anti-plasmodial activity. Studies have reported the synthesis of novel compounds using this compound, demonstrating effectiveness against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These studies contribute significantly to the search for new antimalarial agents, particularly those capable of overcoming resistance to existing drugs (Beagley et al., 2003); (Faist et al., 2017).
Antibacterial Properties
Research has also been conducted on the antibacterial properties of new derivatives of this compound. These studies have shown promising results against various gram-positive and gram-negative strains, indicating the potential of these derivatives as antibacterial agents (Al-Hiari et al., 2007).
Antitubercular and Antimalarial Applications
Further studies have focused on synthesizing new 7-chloroquinoline derivatives, demonstrating significant in vitro antitubercular and antimalarial activities. These compounds have been compared with existing antitubercular and antimalarial agents, showing potential as broad-spectrum agents for these diseases (Patel et al., 2021).
Anticancer Potential
This compound derivatives have also been investigated for their potential anticancer properties. Studies have synthesized a series of compounds and examined their cytotoxic effects on different human tumor cell lines. Results have shown that some derivatives exhibit significant activity, suggesting their potential as prototypes for new classes of anticancer agents (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloroquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUUCFIVYYDLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509288 | |
Record name | 7-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
43200-95-9 | |
Record name | 7-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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